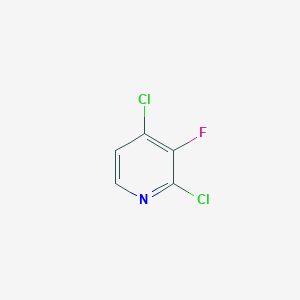

2,4-Dichloro-3-fluoropyridine

Description

Significance of Halogenated Pyridines in Organic Synthesis and Applied Chemistry

Halogenated pyridines are crucial starting materials in a vast array of organic synthesis applications. kubikat.orgeurekalert.org The presence of one or more halogen atoms on the pyridine (B92270) ring significantly influences its chemical behavior, rendering it susceptible to a variety of transformations. Substituted pyridine compounds are frequently employed as precursors in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. kubikat.orgeurekalert.org This adaptability makes them valuable scaffolds for constructing other heterocyclic and macrocyclic compounds. kubikat.orgeurekalert.org

The importance of these compounds extends to medicinal chemistry, where the pyridine motif is a common feature in pharmacologically active molecules. kubikat.orgeurekalert.org Furthermore, halogenated pyridines are integral to the development of agrochemicals, ligands for metal catalysis, and advanced organic materials. mountainscholar.org The selective functionalization of the pyridine ring, often a synthetic challenge, is a key area of ongoing research, with innovative methods continually being developed to control regioselectivity. mountainscholar.orgnih.gov

Overview of Dihalo- and Trihalopyridines as Synthetic Intermediates

Dihalo- and trihalopyridines are particularly important subclasses of halogenated pyridines, serving as highly versatile intermediates in multi-step syntheses. acs.orgacs.org The differential reactivity of the halogen substituents, often dependent on their position on the pyridine ring, allows for sequential and site-selective modifications. For instance, in 2,4-dihalopyridines, nucleophilic substitution typically occurs preferentially at the 4-position. acs.orgacs.org

However, synthetic strategies have been devised to alter this inherent regioselectivity. The introduction of a bulky trialkylsilyl group, for example, can sterically hinder a neighboring halogen, redirecting nucleophilic attack to an alternative position. acs.orgacs.orgresearchgate.net This level of control is synthetically valuable for accessing specific isomers that would otherwise be difficult to obtain. acs.org Trihalopyridines, such as 2,4,6-trichloropyridine, offer even more complex reactivity patterns, providing multiple sites for functionalization and enabling the construction of highly substituted pyridine derivatives. acs.orgacs.org These intermediates are instrumental in creating diverse molecular libraries for drug discovery and materials science.

The Chemical Profile of 2,4-Dichloro-3-fluoropyridine

Chemical Structure:

Compound Data:

| Identifier | Value |

| CAS Number | 628691-85-0 sigmaaldrich.com |

| Molecular Formula | C5H2Cl2FN sigmaaldrich.com |

| Molecular Weight | 165.98 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Melting Point | 23.81 °C chemblink.com |

| Density | 1.5±0.1 g/cm³ chemblink.com |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be achieved through various routes, often starting from more readily available pyridine derivatives. One documented method involves the directed ortho-metalation of 2-chloro-3-fluoropyridine (B99640). In this process, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the position adjacent to the fluorine atom, followed by quenching with an electrophilic chlorine source such as hexachloroethane (B51795) to introduce the second chlorine atom. guidechem.com

Another general strategy for preparing fluorinated pyridines involves the diazotization of aminopyridines in the presence of a fluoride (B91410) source, a transformation known as the Balz-Schiemann reaction. fluoromart.com While not explicitly detailed for this specific isomer, variations of this method are common for introducing fluorine onto the pyridine ring. fluoromart.com Halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by fluorine using a fluoride salt, also represent a viable synthetic approach. google.com

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the electronic effects of the three halogen substituents on the pyridine ring. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position strongly influences the regioselectivity of these reactions.

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For instance, it can be converted to 7-chloro-8-fluoroimidazo[1,2-a]pyridine. guidechem.com This transformation highlights the utility of this compound as a building block for constructing fused bicyclic systems of medicinal interest. Further reactions, such as bromination, can then be carried out on the resulting imidazopyridine core. guidechem.com

Applications in Advanced Synthesis

Role in Agrochemical Synthesis

Halogenated pyridines are a well-established class of intermediates in the agrochemical industry. mountainscholar.org Compounds like 2,5-dichloro-3-fluoropyridine (B21349) are used as active ingredients in some pesticide formulations, where they can act by disrupting the nervous systems of pests. guidechem.comcymitquimica.com While specific applications for this compound in commercial agrochemicals are not extensively documented in public literature, its structural similarity to other herbicidal and insecticidal pyridines suggests its potential as a building block in the synthesis of new agricultural products. fluoromart.com

Utility in Pharmaceutical Manufacturing

The pyridine nucleus is a common scaffold in many pharmaceutical agents. mountainscholar.org Halogenated pyridines, including di- and tri-substituted derivatives, are valuable intermediates for creating libraries of compounds for drug discovery. researchgate.net The strategic placement of halogens on the pyridine ring allows for selective functionalization through cross-coupling and nucleophilic substitution reactions, enabling the synthesis of complex drug candidates. researchgate.net The compound this compound, with its distinct substitution pattern, offers a unique starting point for the synthesis of novel, highly functionalized pyridines for medicinal chemistry research. guidechem.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLNWRWYEJBBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601950 | |

| Record name | 2,4-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-85-0 | |

| Record name | 2,4-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 3 Fluoropyridine and Analogous Fluorinated Pyridines

De Novo Synthetic Approaches to 2,4-Dichloro-3-fluoropyridine

The de novo synthesis of the pyridine (B92270) ring offers a versatile approach to introduce the desired substitution pattern from the outset. While specific examples leading directly to this compound are not extensively documented in publicly available literature, the principles of cycloaddition, cyclocondensation, and multi-component reactions are fundamental to the synthesis of analogous highly substituted pyridines.

Cycloaddition and Cyclocondensation Strategies for Pyridine Ring Formation

Cycloaddition and cyclocondensation reactions represent powerful tools for the construction of the pyridine core. These methods typically involve the reaction of smaller, unsaturated molecules to form the six-membered heterocyclic ring in a controlled manner. For instance, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed where a 1-aza- or 1,3-diaza-1,3-diene reacts with a suitable dienophile to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine. Similarly, cyclocondensation reactions, like the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or an ammonium (B1175870) salt) to afford a dihydropyridine, which is subsequently aromatized. acsgcipr.org

While these are established methods for pyridine synthesis, their direct application to produce the specific substitution pattern of this compound would require carefully designed and likely complex starting materials containing the requisite chlorine and fluorine atoms. The challenge lies in the stability and reactivity of these precursors under the reaction conditions.

Multi-component Reactions in the Synthesis of Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. nih.gov Several MCRs are known for the synthesis of substituted pyridines. These reactions often proceed through a cascade of elementary steps, including condensation, addition, and cyclization, to rapidly build molecular complexity. taylorfrancis.com

For the synthesis of a molecule like this compound, a hypothetical MCR could involve the reaction of a fluorinated building block with chlorinated synthons and a nitrogen source. However, the development of such a specific MCR presents significant challenges in controlling the regioselectivity of the multiple bond-forming events to achieve the desired 2,4-dichloro-3-fluoro substitution pattern. The reactivity of the various components would need to be finely tuned to avoid the formation of undesired isomers.

Halogenation Strategies for Pyridine Precursors

The introduction of halogen atoms onto a pre-formed pyridine ring is a more direct and commonly employed strategy for the synthesis of halogenated pyridines. This can be achieved through selective halogenation of a suitable pyridine precursor or via halogen exchange reactions.

Selective Chlorination and Fluorination Techniques

The synthesis of this compound can be effectively achieved by the selective chlorination of a fluorinated pyridine precursor. A documented method involves the chlorination of 2-chloro-3-fluoropyridine (B99640). chemicalbook.com In this approach, 2-chloro-3-fluoropyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to facilitate deprotonation at the 4-position. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, like hexachloroethane (B51795), to introduce the second chlorine atom at the desired position, yielding this compound. chemicalbook.com

The reaction conditions for this selective chlorination are critical for achieving a good yield. The use of a strong, non-nucleophilic base at very low temperatures (-78 °C) is essential to ensure regioselective deprotonation and prevent side reactions. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) |

| 2-Chloro-3-fluoropyridine | 1. Lithium diisopropylamide (LDA) in THF, -78 °C 2. Hexachloroethane in THF, -78 °C | This compound | 63 |

| Table 1: Synthesis of this compound via selective chlorination. chemicalbook.com |

Halogen Exchange Reactions (e.g., Fluorination with KF/CsF)

Halogen exchange (Halex) reactions provide another important route to fluorinated pyridines. wikipedia.org This method involves the substitution of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt, typically potassium fluoride (KF) or cesium fluoride (CsF). The reactivity in Halex reactions is highly dependent on the position of the leaving group on the pyridine ring and the presence of electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution.

While a direct halogen exchange from a hypothetical 2,3,4-trichloropyridine (B1368115) to selectively replace the chlorine at the 3-position with fluorine to form this compound is mechanistically challenging due to the typical regioselectivity of nucleophilic aromatic substitution on pyridine rings, halogen exchange is a common method for introducing fluorine onto aromatic rings.

The efficiency of Halex reactions is significantly influenced by the reaction conditions and the catalyst system employed. Key parameters that are often optimized include the choice of fluoride source, solvent, temperature, and the use of phase-transfer catalysts or other additives.

Cesium fluoride is generally more reactive than potassium fluoride due to its higher solubility and the weaker Cs-F bond. nih.gov However, KF is often preferred for industrial applications due to its lower cost. The effectiveness of KF can be enhanced by using spray-dried or finely ground powder to increase the surface area.

The choice of solvent is crucial. High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and sulfolane (B150427) are commonly used to facilitate the dissolution of the fluoride salts and promote the reaction. wikipedia.org

Solvent Effects in Halogen Exchange Processes

Halogen exchange (HALEX) reactions, particularly nucleophilic aromatic substitution (SNAr), are a common method for introducing fluorine into aromatic rings. In the context of synthesizing fluorinated pyridines from their chlorinated precursors, the choice of solvent plays a pivotal role in reaction efficiency and yield. The polarity and proticity of the solvent can influence the solubility of the fluoride source, the solvation of the nucleophile and leaving group, and the stability of the Meisenheimer intermediate.

The reactivity of fluoride anions is highly dependent on the solvent. In protic solvents, such as water and alcohols, fluoride ions are strongly solvated through hydrogen bonding, which reduces their nucleophilicity and can decrease the reaction rate. Aprotic polar solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane, are generally preferred for HALEX reactions. These solvents can dissolve the fluoride salts while poorly solvating the fluoride anion, thereby enhancing its nucleophilicity.

Research on the synthesis of 3-fluoropyridines has shown that the reaction of 3-chloropyridine (B48278) with a combination of CsF and HF in aprotic solvents can yield the desired product, although in some cases with low yields. researchgate.net The choice of solvent can also impact the temperature required for the reaction. For instance, in the fluorination of chloropicolinate substrates, a combination of potassium fluoride (KF) and a phase-transfer catalyst in a suitable solvent allows for the reaction to proceed, but often at elevated temperatures. nih.gov The development of systems that generate anhydrous tetraalkylammonium fluoride in situ in aprotic solvents has enabled some SNAr fluorinations to occur at room temperature with high yields. nih.gov

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Various Aprotic Solvents | - | Rate constants vary | rsc.org |

| Chloropicolinate | KF/Bu4NCl | - | >130 | Moderate | nih.gov |

| Chloropicolinate | In situ generated Bu4NF | Aprotic | Room Temperature | Nearly Quantitative | nih.gov |

Regioselective Functionalization of Pyridine Systems Leading to this compound

Achieving the desired substitution pattern on the pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle. The development of regioselective functionalization methods is crucial for the synthesis of specific isomers like this compound.

The introduction of halogens at specific positions on the pyridine ring is governed by both electronic and steric factors. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. chemrxiv.org

3-Selective Halogenation : Electrophilic aromatic substitution reactions on pyridine, when they do occur, typically direct the incoming electrophile to the 3-position. However, these reactions often require harsh conditions, such as the use of strong Brønsted or Lewis acids at elevated temperatures, and can result in mixtures of regioisomers. chemrxiv.orgnih.gov A more recent approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation under mild conditions. nih.govnsf.govijarsct.co.in This method has been successfully applied to a diverse range of substituted pyridines. nsf.govijarsct.co.in

2-Selective Halogenation : The use of pyridine N-oxides is a common strategy to achieve 2-selective halogenation. The N-oxide activates the 2- and 4-positions towards nucleophilic attack. nih.gov A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions provides practical access to various 2-halo-substituted pyridines. nih.gov

4-Selective Halogenation : Halogenation at the 4-position of pyridines can be achieved through a two-step process involving the installation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. semanticscholar.org This method is applicable to a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. semanticscholar.org

| Pyridine Derivative | Reagents and Conditions | Position of Halogenation | Yield (%) | Reference |

|---|---|---|---|---|

| Various Pyridines | Ring-opening to Zincke imine, N-halosuccinimide, ring-closure | 3 | Good to Excellent | nih.govnsf.govijarsct.co.in |

| Unsymmetrical Pyridine N-Oxides | Mild halogenating agents | 2 | High | nih.gov |

| Unactivated Pyridines | Heterocyclic phosphines, halide nucleophiles | 4 | Moderate to Good | semanticscholar.org |

| 8-Substituted Quinolines | Trihaloisocyanuric acids, acetonitrile, rt | 5 | Good to Excellent | researchgate.net |

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups, including halogens, onto aromatic rings. This strategy relies on the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

Directed ortho-metalation (DoM) is a prominent example of this approach. In this method, a directing metalating group (DMG) on the pyridine ring chelates to an organolithium reagent, directing the deprotonation to the ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. Halogen atoms themselves can act as directing groups. For instance, the regioselective ortho-lithiation of 3-chloropyridine, 3-fluoropyridine, and 3-bromopyridine (B30812) with lithium diisopropylamide (LDA) allows for the synthesis of the corresponding ortho-disubstituted pyridines in good yields after quenching with various electrophiles. uwindsor.ca

The choice of the base and reaction conditions is critical to avoid side reactions, such as nucleophilic addition to the pyridine ring. researchgate.net The use of hindered lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can minimize these side reactions. researchgate.net

| Substrate | Directing Group | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridine | Chloro | 1) LDA, THF, -78 °C; 2) Electrophile | 2-Substituted-3-chloropyridine | 16-96 | uwindsor.ca |

| 3-Fluoropyridine | Fluoro | 1) LDA, THF, -78 °C; 2) Electrophile | 2-Substituted-3-fluoropyridine | Good | uwindsor.ca |

| 3-Bromopyridine | Bromo | 1) LDA, THF, -78 °C; 2) Electrophile | 2-Substituted-3-bromopyridine | Good | uwindsor.ca |

| 2-Chloropyridine | Chloro | 1) LDA, THF, -78 °C; 2) Electrophile | 3-Substituted-2-chloropyridine | Good | uwindsor.ca |

Advanced Synthetic Methodologies

Recent advances in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of fluorinated pyridines that offer advantages in terms of efficiency, selectivity, and environmental impact.

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-F bonds under mild conditions. acs.org This methodology utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

In the context of fluorinated pyridine synthesis, photoredox catalysis has been employed for the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297) to afford diversely substituted 3-fluoropyridines. mountainscholar.org The reaction is catalyzed by fac-Ir(ppy)3 under blue LED irradiation. mountainscholar.org The choice of solvent can influence the reaction rate, with DMF being more effective than acetonitrile. mountainscholar.org

Photoredox-mediated approaches have also been developed for the direct C-H fluorination of unactivated C-H bonds, which could be applicable to the synthesis of fluorinated pyridines. nih.gov Furthermore, photoredox-mediated halide/18F conversion offers a new route for the radiofluorination of electron-rich haloarenes, a limitation of traditional SNAr methodology. harvard.edu This technique has been successfully applied to the radiofluorination of a pyridine derivative. harvard.edu

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α,α-Difluoro-β-iodoketones and silyl enol ethers | fac-Ir(ppy)3, blue LED, ammonium acetate, DMF, 120 °C | 3-Fluoropyridines | up to 90 | mountainscholar.org |

| Leucine methyl ester | Decatungstate photocatalyst, N-fluorobenzenesulfonimide, flow | γ-Fluoroleucine methyl ester | - | rsc.org |

| 1-Fluoro-4-methoxybenzene | [18F]Fluoride, acridinium (B8443388) photocatalyst | [18F]-1-Fluoro-4-methoxybenzene | 79.7 (RCC) | harvard.edu |

| Alkyl pyridine derivatives | Ir(dFppy)3, TBPB, AgF, benzene | Fluorinated alkyl pyridines | Modest | chemrxiv.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound and other halogenated pyridines is of growing importance.

Key green chemistry principles relevant to this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and exploring greener alternatives such as water, supercritical fluids, or solvent-free conditions. nih.govresearchgate.netbenthamscience.com

Catalysis : Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one approach that can reduce reaction times and energy input. purkh.com

In the synthesis of pyridine derivatives, green approaches such as one-pot multicomponent reactions under microwave irradiation in ethanol (B145695) have been developed, offering excellent yields, short reaction times, and pure products. purkh.com Solvent-free amination of halopyridines under microwave irradiation without a transition metal catalyst has also been reported as an environmentally friendly method. benthamscience.com The use of ionic liquids as recyclable catalysts and reaction media is another promising green approach for pyridine synthesis. nih.gov While specific green chemistry case studies for the industrial synthesis of this compound are not widely published, the application of these general principles can guide the development of more sustainable synthetic routes.

Reactivity and Mechanistic Studies of 2,4 Dichloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups onto the heteroaromatic core. In the case of 2,4-Dichloro-3-fluoropyridine, the presence of three halogen atoms on the electron-deficient pyridine ring renders it highly susceptible to nucleophilic attack.

Regioselectivity in SNAr Reactions of this compound

A critical aspect of SNAr reactions involving multi-halogenated substrates is regioselectivity—the preferential substitution of one halogen over another. In this compound, the primary competition for nucleophilic attack is between the chlorine atoms at the C2 and C4 positions.

The regioselectivity in the SNAr reactions of halopyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. Consequently, substitution at the C3 and C5 positions is generally disfavored.

In this compound, both the C2 and C4 positions are activated by the ring nitrogen. The relative reactivity of the chlorine atoms at these positions is influenced by the nature of the other substituents. The fluorine atom at the C3 position, being highly electronegative, exerts a strong inductive electron-withdrawing effect, further activating the adjacent C2 and C4 positions.

Generally, in SNAr reactions of dihalopyridines, substitution at the C4 position is often favored over the C2 position. This preference can be attributed to both electronic and steric factors. The resonance stabilization of the Meisenheimer complex formed upon attack at C4 is typically more effective. Furthermore, the C2 position is sterically more hindered due to its proximity to the ring nitrogen and the adjacent substituent at C3.

The identity of the leaving group also plays a crucial role. While fluoride (B91410) is a poorer leaving group than chloride in many contexts, in SNAr reactions, the high electronegativity of fluorine strongly activates the carbon to which it is attached, often leading to faster reaction rates compared to chloro-substituted analogues. nih.govacs.orgquizlet.com However, in this compound, the competition is between two chlorine atoms. The relative reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I in terms of activating effect, while the leaving group ability is the reverse (I > Br > Cl > F). In this specific molecule, the electronic environment dictated by the pyridine nitrogen and the fluorine at C3 will be the primary determinant of which chlorine is more readily displaced.

Computational chemistry provides powerful tools for predicting and rationalizing the regioselectivity of SNAr reactions. Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in identifying the most electrophilic sites in a molecule. The nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO, and the reaction is favored at the atom with the largest LUMO coefficient.

For polysubstituted heteroaromatics, the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be small. In such cases, both orbitals may be involved in the interaction with the nucleophile, and the regioselectivity will be determined by the relative contributions of both orbitals.

Reactivity with Various Nucleophiles (e.g., Oxygen, Nitrogen, Carbon Nucleophiles)

The reaction of this compound with a variety of nucleophiles is expected to proceed, leading to the formation of substituted pyridine derivatives.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, are common nucleophiles in SNAr reactions. The reaction of this compound with an alkoxide would be expected to yield a mono-alkoxylated product, with the substitution likely occurring preferentially at the C4 position.

Nitrogen Nucleophiles: Amines, both primary and secondary, are excellent nucleophiles for SNAr reactions. The reaction with ammonia (B1221849) or primary amines would lead to the corresponding aminopyridines. The regioselectivity would again be expected to favor substitution at the C4 position.

Carbon Nucleophiles: While less common for unactivated aromatic systems, carbanions derived from active methylene (B1212753) compounds can participate in SNAr reactions with highly electron-deficient substrates like this compound.

The table below illustrates the expected major products from the reaction of this compound with various nucleophiles, based on the principles of SNAr regioselectivity.

| Nucleophile | Reagent | Expected Major Product |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOCH3) | 2-Chloro-3-fluoro-4-methoxypyridine |

| Nitrogen | Ammonia (NH3) | 4-Amino-2-chloro-3-fluoropyridine |

| Nitrogen | Piperidine | 2-Chloro-3-fluoro-4-(piperidin-1-yl)pyridine |

| Carbon | Sodium diethyl malonate (NaCH(CO2Et)2) | Diethyl 2-(2-chloro-3-fluoropyridin-4-yl)malonate |

Competitive Reaction Pathways in SNAr

In addition to the direct substitution of a chlorine atom, other competitive reaction pathways could potentially occur, although they are generally less favored. For instance, under strongly basic conditions, elimination of HCl to form a highly reactive hetaryne intermediate is a possibility, though this is less common for dichloropyridines compared to other systems. Furthermore, reactions with ambident nucleophiles could lead to a mixture of products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms in this compound can serve as handles for various cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups. The differential reactivity of the C2 and C4 positions can potentially be exploited to achieve selective functionalization.

Commonly employed palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a versatile method for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would be expected to proceed at one of the C-Cl bonds, with the C4 position likely being more reactive under many standard conditions. researchgate.netclaremont.eduorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction couples an organic halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is widely used for the synthesis of arylalkynes.

The regioselectivity in these cross-coupling reactions is influenced by factors such as the catalyst, ligands, and reaction conditions. By carefully tuning these parameters, it may be possible to selectively functionalize either the C2 or C4 position of this compound.

The following table provides a hypothetical overview of potential cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product (Monosubstitution) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Chloro-3-fluoro-4-phenylpyridine |

| Heck-Mizoroki | Styrene | Pd(OAc)2, PPh3, Et3N | (E)-2-Chloro-3-fluoro-4-styrylpyridine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-Chloro-3-fluoro-4-(phenylethynyl)pyridine |

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comlibretexts.org In the context of dihalogenated heterocycles like this compound, the primary challenge and synthetic opportunity lie in achieving site-selectivity. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited to favor the formation of a specific mono-arylated product.

Site-Selective Arylation Strategies (C2 vs. C4)

The selective functionalization of either the C2 or C4 position of the 2,4-dichloropyridine (B17371) core is influenced by electronic and steric factors. Typically, palladium-catalyzed cross-coupling reactions on such substrates favor substitution at the C2 position. This preference is attributed to the position's proximity to the nitrogen atom, which facilitates the oxidative addition step of the catalytic cycle.

However, unconventional C4-selectivity can be achieved by carefully selecting the catalytic system. Research has demonstrated that while conventional catalysts might favor the C2 position, specific ligand and catalyst combinations can invert this selectivity, directing the arylation to the C4 position. nih.gov This control over regiochemistry is crucial for the synthesis of complex pyridine derivatives, as it allows for the retention of a chlorine atom at the C2 position for subsequent transformations. nih.govnih.govrsc.orgresearchgate.net

Ligand-Controlled and Ligand-Free Systems

The regiochemical outcome of the Suzuki-Miyaura coupling of 2,4-dichloropyridines is highly dependent on the presence and nature of ligands in the catalytic system.

Ligand-Controlled Systems: The use of specific ligands can steer the reaction towards the thermodynamically less favored product. For instance, a palladium catalyst system incorporating an N-heterocyclic carbene (NHC) ligand, such as IPr, has been shown to be highly effective for promoting C4-selective Suzuki cross-couplings on 2,4-dichloropyridine substrates. nih.gov This ligand-controlled approach allows for the installation of various aryl and heteroaryl groups at the C4 position while leaving the C2-chloride intact for potential downstream functionalization. nih.gov

Ligand-Free Systems: Intriguingly, ligand-free conditions, often referred to as "Jeffery" conditions, have also been found to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.govresearchgate.netrsc.org Under these conditions, it is hypothesized that palladium nanoparticles may be the active catalytic species. This method provides a synthetically valuable alternative for achieving C4-arylation, often with high efficiency and selectivity. nih.govdntb.gov.ua

The following table summarizes representative conditions for achieving site-selective Suzuki-Miyaura coupling on a 2,4-dichloropyridine scaffold.

| Position Selectivity | Catalytic System | Key Conditions | Typical Outcome |

|---|---|---|---|

| C4-Selective | Pd/IPr (NHC Ligand) | Use of a bulky N-heterocyclic carbene ligand. | Preferential arylation at the C4 position. nih.gov |

| C4-Selective | Ligand-Free ("Jeffery" conditions) | Absence of phosphine (B1218219) or NHC ligands. | Significantly increased C4-selectivity. nih.gov |

| C2-Selective | Conventional Pd/Phosphine Ligands | Standard Suzuki-Miyaura conditions. | Major product results from reaction at C2-Cl. nih.gov |

Other Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Stille, Negishi)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are vital for C-C bond formation.

Negishi Coupling: The Negishi reaction, which couples organic halides with organozinc compounds, is a powerful tool for preparing complex molecules, including substituted pyridines. wikipedia.orgorganic-chemistry.org The versatile nature of the Negishi coupling allows for the reaction of sp², sp³, and sp carbon atoms. wikipedia.org Similar to the Suzuki reaction, ligand-controlled strategies can be applied to direct the site-selectivity of Negishi couplings. A Pd/IPr catalytic system has proven effective for C4-selective Negishi cross-couplings of substituted 2,4-dichloropyridines, enabling the introduction of aryl, heteroaryl, and even alkyl groups at this position. nih.govillinois.eduorgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgyoutube.com This method is known for its tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.orgorganic-chemistry.orglibretexts.org While specific examples for this compound are not extensively detailed, the principles of the Stille reaction suggest its applicability for the selective arylation of this substrate, contingent on the optimization of catalysts and reaction conditions to control regioselectivity between the C2 and C4 positions. organic-chemistry.org

C-F Bond Activation in Cross-Coupling Contexts

The activation of carbon-fluorine (C-F) bonds in cross-coupling reactions is a significant challenge in organic synthesis due to the C-F bond being the strongest single covalent bond to carbon. worktribe.com Consequently, metal-catalyzed C-F bond activation is considerably more difficult than the activation of C-Cl, C-Br, or C-I bonds. worktribe.comresearchgate.net

In highly fluorinated aromatic substrates, C-F bond activation can sometimes be achieved, particularly when the C-F bond is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine atom. worktribe.commdpi.com For a substrate like this compound, the C-F bond is generally considered less reactive than the two C-Cl bonds in typical palladium-catalyzed cross-coupling reactions. The oxidative addition of palladium into the C-Cl bonds is kinetically and thermodynamically favored. Therefore, achieving selective cross-coupling via C-F bond activation in the presence of more labile C-Cl bonds would require specialized catalytic systems designed to overcome this reactivity difference, a goal that remains a challenging area of research. rsc.orgdntb.gov.ua

Hydrogenation and Reductive Transformations

Selective Reduction of Fluorinated Pyridines to Piperidines

The catalytic hydrogenation of pyridines to piperidines is a direct and efficient method for synthesizing these important saturated N-heterocycles, which are common motifs in pharmaceuticals and natural products. nih.govnih.gov The dearomatization of the pyridine ring, however, presents inherent challenges. nih.gov

For substituted pyridines, such as this compound, the goal is often the selective reduction of the aromatic ring while preserving the substituents, particularly the fluorine atom. The presence of halogen substituents can complicate the reaction, as catalytic hydrogenation can sometimes lead to hydrodehalogenation (removal of the halogen).

Hydrodefluorination Pathways and Control

Hydrodefluorination (HDF) is a critical transformation that involves the cleavage of a carbon-fluorine (C–F) bond and its replacement with a carbon-hydrogen (C–H) bond. This process is of significant interest for the selective modification of fluorinated compounds. For polyhalogenated pyridines such as this compound, selective hydrodefluorination would offer a route to novel building blocks. While specific studies on the hydrodefluorination of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on related fluoropyridines. The pathways for HDF are predominantly catalytic, involving transition-metal complexes or main-group element catalysts.

The control of hydrodefluorination, particularly achieving selectivity for a specific C–F bond in a polyhalogenated molecule, depends on several factors, including the choice of catalyst, the hydride source, and the reaction conditions. For fluoropyridines, the regioselectivity of HDF is often directed by the electronic environment of the C–F bond and the mechanism of the catalytic cycle.

Several mechanistic pathways have been elucidated for the hydrodefluorination of fluoroarenes and fluoropyridines:

Oxidative Addition/Reductive Elimination: This is a common pathway in transition-metal catalysis. nih.gov A low-valent metal center oxidatively adds into the C–F bond to form a metal-fluoride-aryl intermediate. This is followed by a ligand exchange or metathesis step where the fluoride is replaced by a hydride from a source like a silane (B1218182) or an aluminum hydride. researchgate.net The final step is the reductive elimination of the hydrodefluorinated pyridine, regenerating the active catalyst. nih.gov Nickel-catalyzed systems have shown efficiency in the HDF of 2-fluoro and 2,6-difluoropyridines using pinacolborane as the hydride source. rsc.org Mechanistic studies of these systems identified Ni(II) fluoride complexes as key intermediates. rsc.org

Sigma-Bond Metathesis: This pathway is often considered for early transition metals like zirconium. A metal-hydride bond interacts with the C–F bond through a four-centered transition state, leading directly to the C–H bond and a metal-fluoride species without a change in the metal's oxidation state. Zirconocene-based catalysts have been employed for the room-temperature HDF of pentafluoropyridine (B1199360). researchgate.net

Frustrated Lewis Pair (FLP) Activation: Although not as common for C–F bonds, this pathway involves a combination of a bulky Lewis acid and a Lewis base that cannot form a classical adduct. This pair can activate the C–F bond, facilitating subsequent hydride transfer.

Photoredox Catalysis: This approach uses light-absorbing catalysts to initiate single-electron transfer (SET) processes. kaust.edu.saresearchgate.net An excited photocatalyst can reduce the fluoropyridine, forming a radical anion. This intermediate can then fragment, cleaving the C–F bond to release a fluoride ion and an aryl radical, which is subsequently quenched by a hydrogen atom donor. This method offers mild reaction conditions and the potential for high selectivity by tuning the photocatalyst and light source. kaust.edu.sa

Control over the reaction to achieve selective monofluorination in a polyfluorinated substrate is a significant challenge. In the context of this compound, the relative reactivity of the C-F bond versus the C-Cl bonds would be a critical factor. Generally, aryl C-F bonds are stronger than aryl C-Cl bonds, suggesting that hydrodechlorination might be a competing or even favored pathway. However, the specific electronic environment created by the nitrogen atom and the other halogens on the pyridine ring will ultimately dictate the selectivity. For instance, studies on pentafluoropyridine with Ru-NHC catalysts have shown that the regioselectivity of HDF (ortho vs. para) is highly dependent on the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst. acs.org This highlights the potential for catalyst design to control which halogen is replaced.

The following table summarizes various catalytic systems used for the hydrodefluorination of fluoropyridines, which could be applicable to this compound.

| Catalyst System | Hydride Source | Substrate Example | Key Mechanistic Feature |

| Phebox-Bi(I) | Phenylsilane | Polyfluoroarenes | Bi(I)/Bi(III) redox cycle involving oxidative addition and reductive elimination. nih.gov |

| [Ni(iPrPN)(COD)] | Pinacolborane (HBPin) | 2,6-Difluoropyridine | Oxidative addition of C-F bond to Ni(0) center. rsc.org |

| Cp2ZrF2 / i-Bu2AlH | Diisobutylaluminumhydride | Pentafluoropyridine | Formation of active zirconium hydride species. researchgate.net |

| Ru(NHC)(PPh3)2(CO)H2 | Triethylsilane (Et3SiH) | Pentafluoropyridine | Ligand-dependent regioselectivity of C-F activation. acs.org |

| Rhodium Porphyrin | Isopropanol | Perfluoroarenes | Photocatalytic cycle with a rhodium aryl intermediate. rsc.org |

Electrophilic Aromatic Substitution (EAS) Limitations and Alternative Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, pyridine and its derivatives, including this compound, exhibit significantly reduced reactivity towards EAS compared to benzene. nih.govresearchgate.net This reluctance stems from the electronic properties of the pyridine ring.

The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect on the ring. chemrxiv.org This effect reduces the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. nih.gov Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the lone pair of electrons on the pyridine nitrogen is readily protonated. researchgate.netresearchgate.net This forms a pyridinium (B92312) ion, which possesses a positive charge, further and more potently deactivating the ring towards attack by an incoming electrophile. researchgate.net

Direct halogenation of pyridine via EAS, for example, typically requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and often results in low yields and mixtures of regioisomers. chemrxiv.org For a pre-functionalized substrate like this compound, the existing electron-withdrawing halogen substituents further deactivate the ring, making traditional EAS reactions practically unfeasible.

To overcome the inherent limitations of EAS on pyridines, alternative strategies have been developed. One of the most effective modern approaches involves the temporary transformation of the pyridine ring from an electron-deficient heterocycle into a more reactive, electron-rich species. A prime example of this strategy is the use of Zincke imine intermediates for the regioselective halogenation of pyridines. nih.govrsc.org

This multi-step, one-pot protocol circumvents the problems of direct EAS by fundamentally altering the electronic nature of the pyridine core. chemrxiv.org The general sequence involves:

Pyridine N-activation: The pyridine nitrogen is activated by reacting it with a strong electrophile. A common and effective activating agent is trifluoromethanesulfonic anhydride (B1165640) (Tf2O), which forms a highly reactive N-triflylpyridinium salt. chemrxiv.org This activation step is crucial as it makes the pyridine ring susceptible to nucleophilic attack.

Ring-Opening to Zincke Imine: The activated pyridinium salt is then treated with a nucleophilic amine, such as dibenzylamine. This results in the nucleophilic opening of the pyridinium ring to form an acyclic azatriene intermediate, known as a Zincke imine. nih.govchemrxiv.org This transformation converts the deactivated aromatic system into a series of polarized, reactive alkenes. rsc.org

Regioselective Halogenation: The electron-rich Zincke imine readily undergoes electrophilic halogenation under mild conditions using standard halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chemrxiv.org The halogenation occurs with high regioselectivity, typically at the 3-position of the original pyridine ring, because this position is transformed into a nucleophilic site in the Zincke imine intermediate. nih.govrsc.org

Ring-Closure: Following halogenation, the intermediate is treated with an ammonium (B1175870) salt, such as ammonium acetate (B1210297), which facilitates the ring-closure reaction to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position. chemrxiv.org

This ring-opening, halogenation, and ring-closing sequence provides a reliable method for the 3-selective halogenation of a wide variety of pyridine precursors that are incompatible with traditional EAS conditions. nih.gov Computational and experimental studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nih.govrsc.org This strategy has been successfully applied to the late-stage functionalization of complex pharmaceutical and agrochemical molecules. nih.gov

The table below illustrates the general applicability of the Zincke imine strategy for the 3-halogenation of various substituted pyridines, demonstrating its broad scope.

| Starting Pyridine | Halogenating Agent | Product | Reference |

| 2-Phenylpyridine | NIS | 3-Iodo-2-phenylpyridine | chemrxiv.org |

| 2-Phenylpyridine | NBS | 3-Bromo-2-phenylpyridine | chemrxiv.org |

| 4-tert-Butylpyridine | NIS | 3-Iodo-4-tert-butylpyridine | nih.gov |

| 3-Phenylpyridine | NIS, TFA | 2-Iodo-3-phenylpyridine | chemrxiv.org |

| 2-Chloropyridine | N-Benzylaniline, NIS | 2-Chloro-3-iodopyridine | chemrxiv.org |

Computational and Spectroscopic Characterization of 2,4 Dichloro 3 Fluoropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By modeling the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. For a molecule like 2,4-Dichloro-3-fluoropyridine, DFT studies, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into its chemical nature. researchgate.netnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. mdpi.comstackexchange.com For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

Based on studies of similar halogenated pyridines, the introduction of electronegative chlorine and fluorine atoms is expected to cause significant changes to the pyridine (B92270) ring's geometry compared to the parent molecule. researchgate.netrsc.org Key expectations include:

A slight shortening of the C-C and C-N bonds within the aromatic ring due to the inductive effects of the halogen substituents.

The C-Cl and C-F bond lengths will be characteristic of those found in other chloro- and fluoro-aromatic systems.

The molecule is expected to be planar, a common feature of aromatic rings.

Electronic structure analysis involves examining the distribution of electrons within the molecule. The electronegativity of the fluorine and chlorine atoms would lead to a polarized electron density, with partial negative charges accumulating on the halogen atoms and the nitrogen atom, and partial positive charges on the ring carbons, particularly those bonded to the halogens.

Illustrative Data Table for Optimized Geometrical Parameters The following table provides an example of typical bond lengths and angles that might be expected for this compound, based on general values for related structures.

| Parameter | Expected Value |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.33 Å |

| C-C-C Bond Angle | ~118-121° |

| C-N-C Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile).

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is likely to be distributed across the pyridine ring and the chlorine atoms, while the LUMO would be a π* orbital of the aromatic system. DFT calculations for similar halopyridines show that halogen substitution significantly lowers the HOMO and LUMO energy levels and affects the energy gap. mostwiedzy.plelectrochemsci.org

Illustrative Data Table for FMO Analysis This table illustrates the kind of data generated from an FMO analysis of a halopyridine.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Prediction of Reactivity and Regioselectivity via DFT

DFT provides powerful tools to predict where a molecule is most likely to react. The distribution of the HOMO and LUMO, as well as the Molecular Electrostatic Potential (MEP), are key to these predictions. ias.ac.intdl.orgmdpi.com

Nucleophilic Attack: Regions where the LUMO is concentrated are susceptible to attack by nucleophiles. For this compound, these sites are likely to be the carbon atoms of the pyridine ring.

Electrophilic Attack: The site of electrophilic attack is often predicted by the location of the HOMO. However, for pyridines, the lone pair on the nitrogen atom typically makes it the most basic and thus the primary site for electrophilic attack (e.g., protonation).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. mdpi.com Red regions indicate electron-rich areas (nucleophilic sites), while blue regions indicate electron-poor areas (electrophilic sites). For this molecule, the nitrogen atom would be an electron-rich (red) region, while the areas around the ring protons and carbons would be more electron-poor (blue/green).

Solvent Effects on Electronic and Vibrational Properties

The surrounding solvent can influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) can be used with DFT to simulate these effects. rsc.orgresearchgate.net For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to:

Slightly alter the optimized geometry.

Stabilize the ground state, leading to changes in the HOMO and LUMO energy levels and potentially a small change in the HOMO-LUMO gap.

Cause shifts in the calculated vibrational frequencies (e.g., infrared and Raman spectra). Studies on similar molecules show that while geometric parameters are slightly influenced, vibrational frequencies and electronic properties can be more significantly affected by solvent polarity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. For fluorinated compounds, ¹⁹F NMR provides unique and highly sensitive information. wikipedia.org

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is particularly powerful due to its high sensitivity and the wide range of chemical shifts, which makes it an excellent probe for the local electronic environment of the fluorine atom. huji.ac.ilslideshare.net

Key Features of the ¹⁹F NMR Spectrum for this compound:

Spin-Spin Coupling: The fluorine nucleus (¹⁹F, spin I = ½) will couple with nearby magnetic nuclei, such as the protons (¹H) on the pyridine ring. This coupling results in the splitting of the ¹⁹F signal into a multiplet. The pattern and magnitude of the coupling constants (J-values) provide valuable information about the connectivity and spatial relationship between the fluorine atom and the ring protons. For instance, coupling to the proton at position 5 would likely be a four-bond coupling (⁴JFH), while coupling to the proton at position 6 would be a five-bond coupling (⁵JFH). This detailed analysis helps confirm the substitution pattern of the molecule. rsc.org

Illustrative Data Table for ¹⁹F NMR This table shows representative data expected from a ¹⁹F NMR spectrum of a substituted fluoropyridine.

| Parameter | Expected Observation |

| Chemical Shift (δ) | Single resonance, specific ppm value |

| Multiplicity | Doublet of doublets (or more complex multiplet) |

| Coupling Constants | Characteristic ⁴JFH and ⁵JFH values (in Hz) |

ARTICLE UNAVAILABLE: Essential Data on this compound Not Found

A thorough and comprehensive search for scientific data pertaining to the computational and spectroscopic characterization of this compound has concluded that the specific experimental findings required to construct the requested article are not available in publicly accessible literature. The instructions mandated a detailed article focusing solely on the multi-nuclear NMR techniques for structural elucidation and X-ray crystallography for solid-state structure determination of this specific compound, complete with data tables and detailed research findings.

Despite extensive searches for peer-reviewed articles, and spectroscopic and crystallographic databases, no specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or single-crystal X-ray diffraction data for this compound could be located. Consequently, the foundational information necessary to generate a scientifically accurate and informative article as per the provided outline does not appear to be published.

The creation of an article with the specified level of detail, including computational and spectroscopic characterization, is contingent on the availability of this primary research data. Without access to chemical shifts, coupling constants, crystal system information, or bond length and angle data, it is not possible to fulfill the request to generate content for the following sections:

X-ray Crystallography for Solid-State Structure Determination

Therefore, the article cannot be produced.

Derivatives and Structure Activity Relationship Sar Studies for 2,4 Dichloro 3 Fluoropyridine

Synthesis of Diverse Derivatives from 2,4-Dichloro-3-fluoropyridine

The reactivity of the halogen substituents on the this compound ring is central to its utility in synthetic chemistry. The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The fluorine atom, due to the high electronegativity of fluorine, generally enhances the reactivity of the adjacent chlorine atoms towards nucleophilic attack. nih.govacs.org

The introduction of new functional groups onto the this compound core is typically achieved through nucleophilic substitution reactions. In these reactions, a nucleophile displaces one of the chlorine atoms. The chlorine at the 2-position is generally more reactive than the one at the 4-position. This differential reactivity allows for controlled, stepwise modifications.

For instance, the reaction of this compound with a nucleophile such as an amine, alcohol, or thiol can lead to the selective replacement of the C2-chloro group, yielding a 2-substituted-4-chloro-3-fluoropyridine derivative. This initial product can then undergo a second substitution at the C4-position if desired, often requiring more forcing reaction conditions. This stepwise approach provides a pathway to a diverse array of disubstituted pyridine (B92270) derivatives.

An example of further functionalization involves the reaction of 2-chloro-3-fluoropyridine (B99640) with lithium diisopropylamide followed by treatment with hexachloroethane (B51795) to introduce a chlorine atom at the 4-position, yielding this compound. chemicalbook.com This demonstrates how functional groups can be added to a simpler fluoropyridine precursor.

Table 1: Examples of Functional Group Introduction This table is illustrative and based on common reactivity principles of dichloropyridines.

| Reagent/Nucleophile | Position of Substitution | Resulting Derivative Structure |

| Morpholine | C4 | 2-chloro-4-morpholino-3-fluoropyridine |

| 3-hydroxyphenyl boronic acid | C2 | 2-(3-hydroxyphenyl)-4-chloro-3-fluoropyridine |

| Ammonia (B1221849) | C4 | 4-amino-2-chloro-3-fluoropyridine |

Data derived from analogous reactions on similar substrates. mdpi.com

This compound is also a valuable precursor for constructing fused heterocyclic systems, where additional rings are built onto the pyridine framework. acdlabs.com These more complex structures are of significant interest in medicinal chemistry as they can mimic the core of various natural products and biologically active molecules.

A notable example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This compound can be converted to 7-chloro-8-fluoroimidazo[1,2-a]pyridine. chemicalbook.com This transformation typically involves an initial reaction with an aminoethanol derivative, followed by cyclization. The resulting fused bicyclic system can be further modified, for example, through bromination to introduce a substituent on the imidazole (B134444) ring, yielding compounds like 3-bromo-7-chloro-8-fluoroimidazo[1,2-a]pyridine. chemicalbook.com These subsequent reactions highlight how the initial scaffold can be elaborated into complex, polyfunctional molecules.

Positional Influence of Halogen Substituents on Biological Activity

The specific arrangement of halogen atoms on the pyridine ring profoundly influences the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and metabolic stability. These properties, in turn, dictate how the molecule interacts with biological targets, thereby determining its biological activity. ijres.orgnih.govrsc.org The study of how the position of these substituents affects activity is a cornerstone of SAR. researchgate.net

To understand the role of each halogen at each specific position in this compound derivatives, their biological activities are often compared with those of structural analogues. For example, comparing a derivative of this compound with an analogue derived from 2,6-dichloro-3-fluoropyridine (B1317255) can reveal the importance of the chlorine atom's position (C4 vs. C6) for target binding.

If a derivative of this compound shows significantly higher potency than its 2,6-dichloro analogue, it would suggest that the electronic or steric properties conferred by the C4-chloro and C3-fluoro arrangement are critical for the desired biological effect. Similarly, comparing its activity to a 2-chloro-3-fluoropyridin-4-amine (B597810) analogue, where the C4-chloro is replaced by an amino group, can elucidate the contribution of the chloro group's electron-withdrawing nature and size versus the hydrogen-bonding capabilities of an amino group at that position.

Studies on related halogenated compounds have shown that such positional changes can dramatically alter activity. For instance, in a series of sulfur-containing flavonoids, the antibacterial properties were significantly influenced by the nature and position of halogen substituents, with activity increasing from fluorine to iodine, suggesting that atomic size and polarizability were key factors. nih.gov In another example involving pyridine derivatives, the number and position of methoxy (B1213986) groups, as well as the presence of halogens, were found to directly impact antiproliferative activity against cancer cell lines. mdpi.com

Table 2: Illustrative Comparison of Biological Activity in Analogues This table presents hypothetical data to illustrate the concept of comparative analysis.

| Compound | Target | IC₅₀ (nM) | Key Structural Difference |

| Derivative of this compound | Kinase A | 15 | C4-Cl, C3-F |

| Analogue from 2,6-Dichloro-3-fluoropyridine | Kinase A | 250 | C6-Cl, C3-F |

| Analogue from 2-Chloro-3-fluoropyridin-4-amine | Kinase A | >1000 | C4-NH₂, C3-F |

The insights gained from SAR studies are used to rationally design new derivatives with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. mdpi.comresearchgate.net If SAR data indicates that a bulky, electron-withdrawing group at the C4 position is essential for activity, chemists can synthesize new analogues that retain this feature while modifying other parts of the molecule to optimize different properties.

For example, if the C2 chlorine is found to be a liability, leading to metabolic instability, it might be replaced with a group that is more resistant to metabolism, such as a trifluoromethyl (CF₃) group, while keeping the crucial C4-chloro and C3-fluoro substituents. This iterative process of design, synthesis, and testing, guided by SAR principles, is a powerful strategy in drug discovery. nih.govnih.gov Research on pyrido[3,2-d]pyrimidines has shown that systematic substitution at different positions (C2, C4, and C7) allows for a detailed understanding of the molecular determinants for activity against targets like PI3K and mTOR, leading to the identification of highly potent derivatives. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.

To build a QSAR model, a set of derivatives with known biological activities (the training set) is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors represent various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. ijddd.com

For example, a QSAR model for a series of kinase inhibitors derived from this compound might look like:

log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) - c*(Descriptor 3) + constant

Table 3: Key Parameters in a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | Indicates how well the model fits the training data. |

| q² (Cross-validated r²) | 0.80 | Measures the predictive ability of the model. |

| F-test value | 45.6 | Indicates the statistical significance of the model. |

| N (Number of compounds) | 30 | The size of the dataset used to build the model. |

Data derived from representative QSAR studies on related heterocyclic compounds. ijddd.comnih.govresearchgate.net

Applications of 2,4 Dichloro 3 Fluoropyridine and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural features of 2,4-Dichloro-3-fluoropyridine make it a valuable precursor and scaffold for the development of new therapeutic agents. The presence of the fluorine atom, in particular, is a key element in modern drug design, known for its ability to enhance the pharmacological properties of molecules.

Precursors for Bioactive Molecules (e.g., Kinase Inhibitors, Antimicrobial Agents)

This compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its dichlorinated structure allows for selective substitution reactions, where one chlorine atom can be replaced while the other remains, or both can be substituted sequentially or simultaneously, providing a pathway to a wide range of derivatives.

Kinase Inhibitors: This compound serves as a starting material for creating complex molecules that can inhibit kinases, which are enzymes that play a crucial role in cell signaling and growth. For instance, derivatives of this compound are used in the synthesis of (aza)indazolyl-aryl sulfonamides, which are investigated as inhibitors of the eIF-2-alpha kinase GCN2, a target in cancer therapy. google.com The pyridine (B92270) core acts as a foundation upon which other functional groups are added to achieve the desired biological activity. Patents have described the use of this fluoropyridine in the synthesis of multi-substituted pyridine compounds that act as Raf kinase inhibitors, which are also important in cancer treatment. google.com

Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs. The incorporation of fluorine and chlorine atoms, as seen in this compound, can enhance the antimicrobial efficacy of the final compound. Research into novel oxazolidinone derivatives has shown that 3-(5-fluoropyridin-3-yl) structures possess antibacterial activity against Gram-positive bacteria. While not directly synthesized from this compound, these studies highlight the importance of the fluoropyridine scaffold in developing new antimicrobial agents. The strategic placement of the fluorine atom can lead to improved potency and a better pharmacological profile.

Scaffold for Novel Drug Development (e.g., Fluoroquinolone Antibacterials, PDE-4 Inhibitors)

The pyridine ring is a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. ambeed.comambeed.com this compound provides a fluorinated version of this important scaffold, which can be elaborated into novel drugs.

Fluoroquinolone Antibacterials: Fluoroquinolones are a major class of broad-spectrum antibiotics characterized by a fluorinated quinolone core. wordpress.com The development of new generations of these drugs often involves modifying the core structure to improve activity against resistant bacteria and enhance pharmacokinetic properties. wordpress.com The fluoropyridine structure is a key component, and building blocks like this compound can be instrumental in creating novel analogs with potentially superior antibacterial profiles.

PDE-4 Inhibitors: Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). Many PDE4 inhibitors feature heterocyclic scaffolds. The unique electronic properties conferred by the fluorine and chlorine atoms on the pyridine ring of this compound make it an attractive starting point for the design of new, potent, and selective PDE4 inhibitors.

Role in Modulating Pharmacological Properties through Fluorine Introduction

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. Fluorine's unique properties can profoundly influence a drug's behavior in the body. google.com

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action.

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, leading to more favorable interactions with the target protein or receptor. google.com This can result in increased potency and selectivity.

Bioavailability and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes and be absorbed into the bloodstream. google.com This can lead to improved bioavailability, allowing for more effective drug delivery.

The fluorine atom in this compound imparts these beneficial properties to the derivatives synthesized from it, making it a highly desirable building block in modern drug discovery.

Agrochemical Research Applications

Similar to its role in medicine, this compound is a valuable intermediate in the development of modern agrochemicals. The inclusion of fluorine in pesticides and herbicides often leads to products with higher efficacy and improved environmental profiles.

Intermediates for Herbicides and Pesticides

Fluorinated pyridine compounds are crucial intermediates for a new generation of high-efficacy, low-toxicity agrochemicals. These compounds are used to synthesize active ingredients that are more potent, requiring lower application rates and resulting in less environmental residue.

Herbicides: Patents have detailed the synthesis of herbicidally active compounds derived from fluorinated pyridines. For example, 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid-propynyl ester is a potent herbicide. While this specific example uses a difluoropyridine precursor, it illustrates the general synthetic strategy where halogenated fluoropyridines are key building blocks. The reactivity of the chlorine atoms in this compound allows for its incorporation into complex herbicidal molecules.

Pesticides: The development of novel pesticides relies on intermediates that can be used to build complex molecular structures. Fluoropyridine compounds are used as intermediates for pesticides, with the fluorine atom contributing significantly to the biological activity of the final product. The global pesticide industry has seen rapid development in fluorinated products, which are now a major focus of research and development.

Development of Fluoro-containing Agrochemicals

The agrochemical industry has increasingly turned to fluorine chemistry to create next-generation crop protection agents. Over half of the pesticides introduced in recent decades contain fluorine. The trifluoromethyl group and single fluorine atom substitutions are common motifs that enhance the performance of these products.

The use of fluorine-containing building blocks is the predominant method for introducing fluorine into these complex molecules. Compounds like this compound are examples of such building blocks. They provide a ready-made fluorinated heterocyclic core that can be chemically modified to produce a wide range of active ingredients for fungicides, insecticides, and herbicides. The presence of fluorine can dramatically alter the biological activity by improving transport to the target site, enhancing binding to the target enzyme or receptor, and blocking metabolic deactivation pathways in the pest or weed.

Table of Compounds Mentioned

Materials Science Applications (as a synthetic building block)

The utility of this compound as a direct synthetic building block in materials science is not extensively documented in publicly available research. Scientific literature readily details the applications of related fluorinated pyridine compounds, such as perfluoropyridine, in the synthesis of advanced polymers and materials. However, specific examples detailing the polymerization or incorporation of this compound into materials like conducting polymers, liquid crystals, or organic electronics are not readily found.

The reactivity of the chlorine and fluorine substituents on the pyridine ring suggests potential for this compound to act as a monomer or a precursor to monomers for various polymerization reactions. For instance, the chlorine atoms at the 2- and 4-positions could potentially undergo nucleophilic substitution reactions with di-functional nucleophiles to form polymers. Similarly, the fluorine atom at the 3-position influences the electronic properties of the ring and could play a role in directing the synthesis of precursors for electronic materials.

Despite this potential, the current body of scientific literature does not provide specific data on the synthesis and properties of materials derived directly from this compound. Research in this area may be proprietary or still in early stages of development. Therefore, detailed research findings and data tables for materials synthesized using this compound as a direct building block cannot be provided at this time.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 2,4-dichloro-3-fluoropyridine and its derivatives, while effective, often present challenges related to efficiency, cost, and environmental impact. Future research will need to prioritize the development of greener and more economical synthetic strategies.

Key areas of focus include: